molecular formula C3H2ClN3O2 B1589972 5-Chloro-1H-1,2,4-triazole-3-carboxylic acid CAS No. 21733-03-9

5-Chloro-1H-1,2,4-triazole-3-carboxylic acid

Cat. No. B1589972
CAS RN: 21733-03-9
M. Wt: 147.52 g/mol
InChI Key: GDCBIQJUSRDOGR-UHFFFAOYSA-N
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Description

5-Chloro-1H-1,2,4-triazole-3-carboxylic acid is a unique heterocyclic compound that is part of an array of pharmaceuticals and biologically important compounds . It has an empirical formula of C9H17ClN4O2 and a molecular weight of 248.71 .


Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds, such as 5-Chloro-1H-1,2,4-triazole-3-carboxylic acid, often involves the use of 3-amino-1,2,4-triazole . Various synthetic methods have been reported, providing access to a wide range of 1,2,4-triazole via multistep synthetic routes .


Molecular Structure Analysis

The molecular structure of 5-Chloro-1H-1,2,4-triazole-3-carboxylic acid includes a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The compound also contains a carboxylic acid group .


Chemical Reactions Analysis

1,2,4-Triazoles, including 5-Chloro-1H-1,2,4-triazole-3-carboxylic acid, are known to interact with a variety of enzymes and receptors in biological systems . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .


Physical And Chemical Properties Analysis

5-Chloro-1H-1,2,4-triazole-3-carboxylic acid is a solid compound . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data were not found in the retrieved papers.

Scientific Research Applications

Triazoles are a class of heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

  • Pharmacological Applications : Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular . For example, the commercially available triazole-containing drugs are fluconazole, voriconazole (antifungal), trazodone, nefazodone (antidepressant), trapidil (antihypertensive), estazolam (sedative-hypnotic), rufinamide (antiepileptic), and so on .
  • Antimicrobial Activities : Triazoles have been used in medicinal chemistry and are included in the class of antimicrobials due to their safety profile and excellent therapeutic index . They have been used to develop new classes of antibacterial agents to fight multidrug-resistant pathogens .
  • Antifungal Activities : Triazoles have been used to synthesize derivatives containing alkynyl side chains, and their antifungal activity towards Cryptococcus and Candida species have been evaluated .
  • Antiviral Activities : The replacement of nucleobases by triazole derivatives is very effective in drug discovery .

Future Directions

The future research directions for 5-Chloro-1H-1,2,4-triazole-3-carboxylic acid and similar compounds include finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates . There is also interest in further exploring the biological activities of these compounds, given their widespread potential pharmaceutical activity .

properties

IUPAC Name

5-chloro-1H-1,2,4-triazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2ClN3O2/c4-3-5-1(2(8)9)6-7-3/h(H,8,9)(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDCBIQJUSRDOGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NNC(=N1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90475682
Record name 5-CHLORO-1H-1,2,4-TRIAZOLE-3-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90475682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1H-1,2,4-triazole-3-carboxylic acid

CAS RN

21733-03-9
Record name 5-CHLORO-1H-1,2,4-TRIAZOLE-3-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90475682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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